molecular formula C17H23F3N2O3S B5564551 1-butylsulfonyl-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide

1-butylsulfonyl-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide

Cat. No.: B5564551
M. Wt: 392.4 g/mol
InChI Key: VTIRCCWDWPVMJN-UHFFFAOYSA-N
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Description

1-butylsulfonyl-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. The compound features a piperidine ring substituted with a butylsulfonyl group and a trifluoromethylphenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butylsulfonyl-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Butylsulfonyl Group: The butylsulfonyl group can be introduced via a sulfonylation reaction using butylsulfonyl chloride and a suitable base.

    Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylphenyl halide and the piperidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1-butylsulfonyl-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or aryl halides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the piperidine ring.

Scientific Research Applications

1-butylsulfonyl-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can be used in the study of biological pathways and interactions due to its unique chemical properties.

    Industry: It can be used in the development of new materials and chemical processes, leveraging its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-butylsulfonyl-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-butylsulfonyl-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide: This compound is unique due to its specific substituents and their arrangement on the piperidine ring.

    Other Piperidine Derivatives: Compounds with different substituents on the piperidine ring, such as methyl, ethyl, or phenyl groups, can have different chemical properties and applications.

    Trifluoromethylphenyl Compounds: Compounds with the trifluoromethylphenyl group attached to different core structures can exhibit varying reactivity and biological activity.

Uniqueness

This compound stands out due to the combination of the butylsulfonyl and trifluoromethylphenyl groups, which impart unique chemical and physical properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-butylsulfonyl-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O3S/c1-2-3-11-26(24,25)22-10-6-7-13(12-22)16(23)21-15-9-5-4-8-14(15)17(18,19)20/h4-5,8-9,13H,2-3,6-7,10-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIRCCWDWPVMJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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